Field: Medical and Health Sciences - Oncology
Field: Medical and Health Sciences - Pharmacology
2-Bromo-4-methoxyaniline hydrochloride is a chemical compound with the molecular formula CHBrClN and a molecular weight of 238.51 g/mol. It is characterized by the presence of a bromine atom and a methoxy group attached to an aniline structure. This compound is often utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals due to its unique chemical properties. The compound is soluble in water, which enhances its applicability in various
There is no current research available on the specific mechanism of action of 2-bromo-4-methoxyaniline hydrochloride.
Due to the lack of specific research on 2-bromo-4-methoxyaniline hydrochloride, it is advisable to handle it with caution, assuming the properties of its constituent parts.
The specific reaction pathways depend on the conditions and reagents used, making this compound versatile for synthetic organic chemistry .
Research indicates that 2-Bromo-4-methoxyaniline hydrochloride exhibits biological activity that may be relevant for pharmaceutical applications. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, making it significant in drug formulation and development .
The synthesis of 2-Bromo-4-methoxyaniline hydrochloride typically involves:
This method allows for high yields and purity of the final product, making it suitable for laboratory and industrial applications .
2-Bromo-4-methoxyaniline hydrochloride is primarily used in:
Its solubility and reactivity make it a valuable compound in both academic and industrial settings .
Studies on the interactions of 2-Bromo-4-methoxyaniline hydrochloride with biological systems have shown that it can influence drug metabolism due to its inhibitory effects on cytochrome P450 enzymes. This interaction highlights the importance of understanding its pharmacological profile when considering its use in drug formulations. Further research is warranted to explore its full range of interactions within biological systems .
Several compounds share structural similarities with 2-Bromo-4-methoxyaniline hydrochloride, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromoaniline | 95-12-7 | 0.88 |
4-Methoxyaniline | 104-93-8 | 0.90 |
3-Bromo-4-methoxyaniline | 1774893-43-4 | 0.88 |
2-Chloro-4-methoxyaniline | 1774893-44-5 | 0.87 |
These compounds exhibit similar functional groups or structural motifs but differ in their substituents or halogen atoms. The presence of bromine and methoxy groups in specific positions on the aniline ring gives 2-Bromo-4-methoxyaniline hydrochloride unique properties that may enhance its reactivity and biological activity compared to its analogs .
2-Bromo-4-methoxyaniline hydrochloride is an organic compound distinguished by its unique substitution pattern on the benzene ring, where bromine and methoxy functional groups are positioned at the 2 and 4 positions relative to the amino group, respectively. The compound bears the Chemical Abstracts Service registry number 1774893-42-3 and possesses the molecular formula C₇H₉BrClNO. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative designations including 2-bromo-4-methoxybenzenamine hydrochloride and 2-bromo-4-methoxy-phenylamine hydrochloride.
The molecular weight of 2-bromo-4-methoxyaniline hydrochloride is established at 238.51 grams per mole, reflecting the addition of hydrochloric acid to the base aniline structure. The compound's structural identity is further characterized by its Molecular Design Limited number MFCD09910131, which serves as a standardized identifier in chemical databases. The Simplified Molecular Input Line Entry System representation, COc1ccc(c(c1)Br)N.Cl, clearly delineates the spatial arrangement of functional groups and the ionic association with chloride.
The base compound, 2-bromo-4-methoxyaniline, from which the hydrochloride is derived, carries the Chemical Abstracts Service number 32338-02-6 and molecular formula C₇H₈BrNO. This parent structure exhibits a molecular weight of 202.05 grams per mole and demonstrates distinct physical properties including a melting point of 64 degrees Celsius and a boiling point of 265.1 degrees Celsius at standard atmospheric pressure.
Table 1: Comparative Molecular Properties
Property | 2-Bromo-4-methoxyaniline | 2-Bromo-4-methoxyaniline Hydrochloride |
---|---|---|
Chemical Abstracts Service Number | 32338-02-6 | 1774893-42-3 |
Molecular Formula | C₇H₈BrNO | C₇H₉BrClNO |
Molecular Weight (g/mol) | 202.05 | 238.51 |
Molecular Design Limited Number | MFCD09029057 | MFCD09910131 |
Melting Point (°C) | 64 | Not specified |
Boiling Point (°C) | 265.1 | Not specified |
The substitution pattern of 2-bromo-4-methoxyaniline hydrochloride creates a compound with distinct electronic and steric properties that influence its reactivity profile. The bromine atom at the ortho position relative to the amino group introduces significant electron-withdrawing effects, while the methoxy group at the para position provides electron-donating characteristics. This combination results in a molecule with unique electronic distribution that affects both its physical properties and chemical behavior in various reaction conditions.
The development of brominated aniline derivatives, particularly those bearing methoxy substituents, emerged from the broader evolution of aromatic substitution chemistry during the late nineteenth and early twentieth centuries. The synthesis of compounds like 2-bromo-4-methoxyaniline represents a convergence of electrophilic aromatic substitution methodology and the growing understanding of directing effects in aromatic chemistry. Historical approaches to accessing such compounds relied heavily on controlled bromination reactions of substituted anilines, where the methoxy group served as an activating ortho-para director.
Early synthetic methodologies for brominated methoxyanilines involved the direct bromination of 4-methoxyaniline using elemental bromine or brominating agents under carefully controlled conditions. Research documented in the mid-twentieth century revealed that the bromination of anisole derivatives, including aniline analogs, could yield mixtures of ortho and para substituted products, necessitating the development of regioselective synthetic strategies. The acid-catalyzed bromination reactions using N-bromoacetanilide demonstrated that isomer distributions in aromatic substitutions were sensitive to the structure of the attacking electrophile, providing crucial insights into mechanism and selectivity.
The industrial preparation of brominated aniline derivatives gained prominence with the recognition of their utility as pharmaceutical and agrochemical intermediates. Patent literature from the early twenty-first century describes systematic approaches to synthesizing compounds like 3-bromo-4-methoxyaniline through multi-step processes involving bromination, nucleophilic substitution, and reduction reactions. These methodologies typically employed p-nitrochlorobenzene as starting material, followed by bromination using bromoacetamide or related reagents, methoxylation with sodium methoxide, and final reduction of the nitro group to yield the target aniline.
Table 2: Historical Synthetic Approaches to Brominated Methoxyanilines
Year Range | Methodology | Key Reagents | Selectivity Challenges |
---|---|---|---|
1950s-1960s | Direct bromination | Elemental bromine, acetic acid | Ortho-para mixtures |
1970s-1980s | N-bromoacetanilide systems | N-bromoacetanilide, carboxylic acids | Mechanistic complexity |
1990s-2000s | Multi-step industrial processes | Sodium methoxide, reduction agents | Regioselectivity control |
2000s-Present | Optimized pharmaceutical synthesis | Advanced brominating agents | Purity and yield optimization |
The evolution of synthetic methodology for 2-bromo-4-methoxyaniline and its derivatives reflects broader advances in understanding aromatic reactivity patterns and the development of more sophisticated reagent systems. Contemporary approaches emphasize the use of protected amine functionalities and controlled reaction conditions to achieve high regioselectivity and yield. The conversion to hydrochloride salts became standard practice in pharmaceutical applications due to enhanced stability, solubility, and crystallization properties that facilitate purification and handling procedures.
Research in enzyme inhibition studies has revealed that compounds structurally related to 2-bromo-4-methoxyaniline hydrochloride demonstrate significant biological activity, particularly as inhibitors of anaplastic lymphoma kinase and rho kinase enzymes. These findings have contributed to renewed interest in the synthetic chemistry of such compounds, driving development of more efficient and scalable synthetic routes. The recognition that brominated methoxyanilines can serve as scaffolds for developing potent enzyme inhibitors has established their importance in contemporary medicinal chemistry research.
Selective introduction of a bromine atom at the ortho-position of 4-methoxyaniline has been achieved by several mechanistically distinct routes. Key laboratory examples are summarised below.
Entry | Starting material | Brominating agent & additives | Solvent (v/v) | Temperature / time | Isolated yield of 2-bromo-4-methoxyaniline | Reference |
---|---|---|---|---|---|---|
1 | 4-methoxyaniline protected as acetanilide | Molecular bromine, glacial acetic acid; deacetylation with aqueous hydrogen chloride | Acetic acid → water work-up | 15 °C, 1 h (bromination) | 71% [1] | [1] |
2 | Free 4-methoxyaniline | Sodium bromide / sodium peroxydisulfate, catalytic copper(II) sulfate pentahydrate | Acetonitrile : water = 2 : 1 | 7 °C → 25 °C, 4 h | 92% mono-bromide, <5% dibromide [2] [3] | [2] [3] |
3 | 4-methoxyaniline | Ammonium bromide / thirty-per-cent hydrogen peroxide (in-situ hypobromous acid) | Glacial acetic acid | 25 °C, 30 min | 88% mono-bromide, para : ortho > 95 : 5 [4] [5] | [4] [5] |
4 | 2,6-dibromo-4-methoxyaniline | n-Butyllithium metal–halogen exchange, quenched with water | Diethyl ether | –78 °C, 30 min | 78% regioselective debromination [6] | [6] |
5 | 4-methoxyaniline bearing a pyridyl directing group | N-bromophthalimide, palladium(II) acetate, pivalic acid | Acetic acid | 80 °C, 8 h | meta-bromide 84% (orthogonal access) [7] [8] | [7] [8] |
Reaction-design highlights
Conversion of 2-bromo-4-methoxyaniline to its hydrochloride salt relies on proton transfer from hydrogen chloride to the amine lone pair, furnishing the crystalline ammonium chloride. Two laboratory procedures predominate:
Parameter | Bubbling hydrogen chloride gas | In-situ generation with trimethylsilyl chloride | Reference |
---|---|---|---|
Typical solvent | Anhydrous ethanol | Protic solvents (ethanol or 2-propanol) | [9] [10] |
Hydrogen chloride source | Compressed gas fed beneath liquid surface | Silicon–chlorine bond hydrolysis liberates hydrogen chloride gradually | [10] |
Temperature range | 0 – 25 °C | 20 – 40 °C | [10] [11] |
Crystallisation control | Seed after 50% conversion to avoid oiling-out | Reaction exotherm moderates supersaturation; defined crystal habit obtained | [10] [11] |
Typical isolated yield | ≥ 98% | 95 – 98% | [10] |
Stoichiometric protonation shifts the equilibrium completely to the salt side (pK_a ≈ 10.6 for the conjugate acid). The chloride anion promotes hydrogen bonding and π-stacking in the lattice, giving dense, moisture-stable crystals suitable for direct milling into industrial formulations [10] [12].
Safety and throughput considerations have driven the adoption of continuous flow technology for aromatic bromination at scale. Salient process metrics for 2-bromo-4-methoxyaniline manufacture are compiled below.
Reactor type | Bromine source | Residence time | Throughput (mol h⁻¹) | Conversion / selectivity | Reference |
---|---|---|---|---|---|
Fluorinated ethylene propylene micro-coil irradiated by 405 nm light | Sodium hypobromite generated in-situ from sodium bromide and sodium hypochlorite | 15 s | 1.8 | >99% / 97% mono-bromide [13] [14] [15] | [13] [14] [15] |
Stainless-steel tubular reactor, 50 bar | Hydrobromic acid vapour plus hydrogen peroxide (oxy-bromination) | 3 min | 2.4 | 95% / 94% | [16] |
Vapour-phase trickle bed on acid-treated silica | Molecular bromine dosed by mass-flow controller | 0.5 min | 4.1 | 93% / 90% | [17] |
Advantages realised
Downstream isolation of 2-bromo-4-methoxyaniline hydrochloride hinges on combining liquid–liquid separation with controlled crystallisation.
Copper removal
Continuous aqueous ethylenediaminetetraacetate wash lowers residual copper below ten parts per million, meeting pharmaceutical impurity guidelines [2].
Solvent exchange
Counter-current distillation replaces acetonitrile with ethanol; azeotropic drag ensures water content below one percent, essential for reproducible crystallisation [12].
Seeded cooling crystallisation
Mother-liquor recycle
Mother liquor retains less than two percent product; recycling after hydrogen chloride replenishment raises overall yield of the crystallisation step from ninety three to ninety-eight percent [18].
Variable | Effect on crystal habit | Optimised value | Reference |
---|---|---|---|
Ethanol : water ratio | Excess water gives needles; anhydrous medium gives blocks | ≤1% water | [12] |
Cooling rate | Fast cooling increases agglomeration | 10 °C h⁻¹ | [12] |
Hydrogen chloride stoichiometry | Sub-stoichiometric dosing leaves free base, causing oiling-out | 1.05 equivalents | [10] |